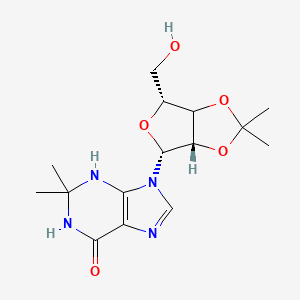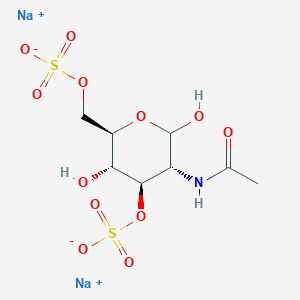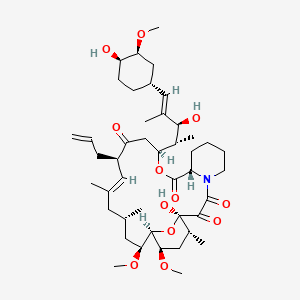
Iso-FK-506 (Iso-Tacrolimus)
Übersicht
Beschreibung
Iso-FK-506 (iso-Tacrolimus) is an isomer of FK-506 (Tacrolimus) and is synthesized from the fermentation of Streptomyces tsukubaensis . It is an immunosuppressant and anti-inflammatory agent . It is also considered an impurity or byproduct of the Tacrolimus drug .
Molecular Structure Analysis
The molecular formula of Iso-FK-506 (iso-Tacrolimus) is C44H69NO12 . Its molecular weight is 804.02 .Physical And Chemical Properties Analysis
Iso-FK-506 (iso-Tacrolimus) has a molecular weight of 804.02 and a molecular formula of C44H69NO12 . It has a melting point of 82-87°C and a predicted boiling point of 880.1±75.0 °C . Its predicted density is 1.19±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Immunosuppression
Iso-FK-506 ist ein potenter Immunsuppressivum {svg_1}. Es wurde in großem Umfang bei Organ- und Gewebetransplantationen eingesetzt, um zu verhindern, dass das körpereigene Immunsystem das transplantierte Organ abstößt {svg_2} {svg_3}.
Behandlung von Autoimmunerkrankungen
Iso-FK-506 kann verwendet werden, um die Mechanismen hinter Autoimmunerkrankungen zu untersuchen, bei denen das Immunsystem gesundes Gewebe angreift. Forscher können das Medikament verwenden, um die Immunantwort zu modulieren und seine Wirkung auf das Fortschreiten der Krankheit in Tiermodellen zu untersuchen.
Behandlung von atopischer Dermatitis
Iso-FK-506 wurde zur Behandlung von atopischer Dermatitis eingesetzt {svg_4}. Atopische Dermatitis ist eine Form der Entzündung der Haut, und Iso-FK-506 hilft, diese Entzündung zu reduzieren {svg_5}.
Behandlung von rheumatoider Arthritis
Iso-FK-506 hat sich als vielversprechend bei der Behandlung von rheumatoider Arthritis erwiesen {svg_6}. Rheumatoide Arthritis ist eine Autoimmunerkrankung, die Gelenkschmerzen und Schäden im gesamten Körper verursachen kann {svg_7}.
Behandlung von Viruserkrankungen
Iso-FK-506 wurde zur Behandlung bestimmter Viruserkrankungen eingesetzt {svg_8}. Der genaue Mechanismus, wie es bei der Behandlung von Viruserkrankungen wirkt, wird noch untersucht {svg_9}.
Behandlung von entzündlichen Darmerkrankungen
Iso-FK-506 wurde zur Behandlung von entzündlichen Darmerkrankungen wie Colitis ulcerosa und Morbus Crohn eingesetzt {svg_10}. Dies sind chronische Erkrankungen des Darms, bei denen Teile des Verdauungstrakts entzündet werden {svg_11}.
Neuroprotektive und neuroregenerative Aktivitäten
Iso-FK-506 und seine Analoga besitzen neuroprotektive und neuroregenerative Aktivitäten {svg_12}. Dies deutet auf mögliche Anwendungen bei der Behandlung neurodegenerativer Erkrankungen hin {svg_13}.
Biosyntheseweg-Engineering
Der Biosyntheseweg von Iso-FK-506 wurde umfassend untersucht, was genetische und biochemische Studien zur Biosynthese erleichtert hat {svg_14}. Dies eröffnet Möglichkeiten zur Stammverbesserung und strukturellen Diversifizierung mit dem Ziel, mehr Analoga mit verbesserten pharmazeutischen Eigenschaften zu erzeugen {svg_15}.
Wirkmechanismus
Target of Action
Iso-FK-506, also known as iso-Tacrolimus, primarily targets the protein FKBP12 . This protein plays a crucial role in T-cell activation, a key process in the immune system.
Mode of Action
Iso-FK-506 functions by binding to FKBP12. This complex then interacts with another protein, calcineurin , which is normally activated by calmodulin in response to increases in intracellular Ca2+ . By inhibiting calcineurin, Iso-FK-506 suppresses the immune response and prevents organ rejection after transplantation.
Pharmacokinetics
The rate of absorption of Tacrolimus, the parent compound of Iso-FK-506, is variable with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . Tacrolimus is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . Tacrolimus is completely metabolized prior to elimination . The mean disposition half-life is 12 hours and the total body clearance based on blood concentration is approximately 0.06 L/h/kg .
Result of Action
The primary result of Iso-FK-506’s action is the suppression of the immune response. This makes it an effective immunosuppressant, preventing organ rejection after transplantation. It also has anti-inflammatory properties .
Action Environment
The action of Iso-FK-506 can be influenced by various environmental factors. For instance, the presence of liver impairment and the presence of several drugs can decrease the elimination of Tacrolimus . Furthermore, due to the narrow therapeutic range and considerable intra- and inter-individual pharmacokinetic variability, monitoring of Tacrolimus blood concentrations is needed to avoid adverse side effects .
Biochemische Analyse
Biochemical Properties
Iso-FK-506 (iso-Tacrolimus) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the immunophilin FK506 binding protein (FKBP) . The nature of these interactions involves the formation of a complex between Iso-FK-506 and FKBP, which inhibits the enzyme calcineurin .
Cellular Effects
Iso-FK-506 (iso-Tacrolimus) has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting calcium-dependent events such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis . It also impedes the secretion of pro-inflammatory cytokines and dampens immune activity by restraining the activation of T and B lymphocytes .
Molecular Mechanism
The molecular mechanism of Iso-FK-506 (iso-Tacrolimus) involves its binding to the immunophilin FKBP to form a complex . This complex inhibits the enzyme calcineurin, thereby suppressing the immune response and preventing organ rejection . It also inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of Iso-FK-506 (iso-Tacrolimus) change over time in laboratory settings. More studies are needed to fully understand the long-term effects of Iso-FK-506 on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Iso-FK-506 (iso-Tacrolimus) vary with different dosages in animal models . More detailed studies are required to understand the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Iso-FK-506 (iso-Tacrolimus) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,16E,19S,21S,22R,23R,25R)-1-hydroxy-12-[(E,2S,3S)-3-hydroxy-5-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-4-methylpent-4-en-2-yl]-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-35(24-34(31)47)29(6)39(48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-33,35-40,46,48,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,35-,36-,37-,38+,39+,40+,44+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGKFJMGANONSQ-JJHPLQLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C1)C)CC=C)C(C)C(C(=CC4CCC(C(C4)OC)O)C)O)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857882 | |
| Record name | PUBCHEM_71749558 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134590-88-8 | |
| Record name | PUBCHEM_71749558 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




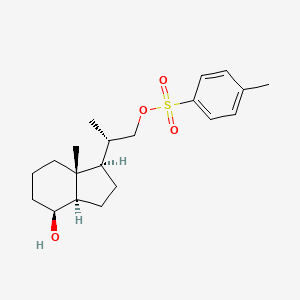
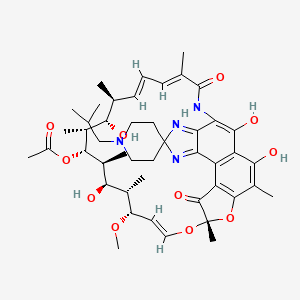
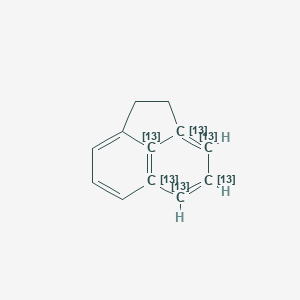

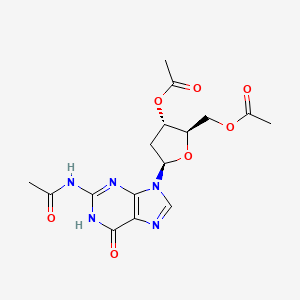
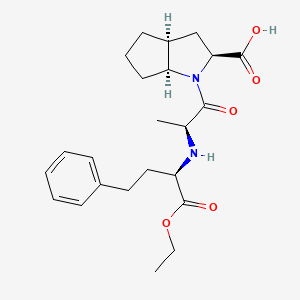
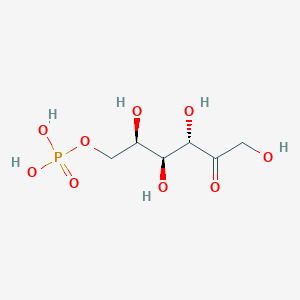
![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)
